molecular formula C141H224N46O29S3 B549847 Lactoferricin B CAS No. 146897-68-9

Lactoferricin B

Numéro de catalogue: B549847
Numéro CAS: 146897-68-9
Poids moléculaire: 3123.8 g/mol
Clé InChI: PHEGMCHJJYMADA-IKGCZBKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lactoferricin B (LfcinB), a 25-residue cationic peptide derived from bovine lactoferrin, exhibits broad-spectrum antimicrobial and anticancer activities. Its mechanism involves rapid binding to microbial or cancer cell membranes via electrostatic interactions, followed by disruption of membrane integrity through hydrophobic residues (Phe1, Trp6, Trp8, etc.) . Structurally, LfcinB adopts a distorted antiparallel β-sheet conformation in solution, creating an amphipathic surface critical for membrane permeabilization . Beyond direct membrane disruption, LfcinB inhibits bacterial topoisomerases (e.g., gyrase and Topo IV) and disrupts cancer cell mitochondrial functions, enhancing reactive oxygen species (ROS) generation . Notably, it demonstrates selective toxicity toward leukemic cells (EC50 ratios >2.0 vs. healthy cells), attributed to altered phosphatidylserine exposure on cancer membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lactoferricin B can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified . The peptide can also be chemically synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to various purification steps, including chromatography and ultrafiltration, to isolate and purify the peptide .

Analyse Des Réactions Chimiques

Interaction with Bacterial Membranes

Lfcin B disrupts membrane integrity through electrostatic and hydrophobic interactions. In Escherichia coli, Lfcin B binds to anionic phospholipids like phosphatidylglycerol, increasing the outer monolayer area of lipid bilayers and inducing rapid leakage of cytoplasmic contents. Studies using giant unilamellar vesicles (GUVs) revealed:

  • Local rupture mechanism : Lfcin B causes stochastic membrane damage, leading to rapid efflux of small molecules (e.g., calcein) without forming stable pores .
  • Charge dependency : Membrane disruption efficacy correlates with surface charge density, with higher activity in negatively charged membranes .

Table 1: Membrane Disruption Parameters of Lfcin B

ParameterValue/ObservationSource
Leakage rate constant (kp)Increases with membrane anionic charge
Local rupture rate (kL)Faster than pore formation
Membrane expansion15–20% increase in outer monolayer area

Interference with Two-Component Systems (TCS)

Lfcin B directly inhibits TCS phosphorylation in E. coli:

  • Targets : Binds response regulators BasR and CreB, blocking their phosphorylation by sensor kinases BasS and CreC .
  • Functional impact : Reduces bacterial tolerance to ferric ions and nutrient deprivation .

Table 3: Affected Two-Component System Components

ComponentRole in E. coliEffect of Lfcin BSource
BasR/BasS (PmrAB)Regulates iron homeostasisInhibits phosphorylation
CreB/CreCCarbon catabolite repressionBlocks DNA-binding ability

Interaction with Metabolic Enzymes

Proteome-wide screens identified intracellular targets linked to central metabolism:

  • Key enzymes : Phosphoenolpyruvate carboxylase (PPC), isocitrate dehydrogenase (Icd), and pyruvate kinase (PykF) .
  • Metabolic dysregulation : Lfcin B exposure increases pyruvate accumulation by 2.5-fold in E. coli, disrupting the TCA cycle .

Table 4: Metabolic Targets of Lfcin B

EnzymePathwayFunctional ConsequenceSource
Phosphoenolpyruvate carboxylasePyruvate metabolismPyruvate accumulation
Isocitrate dehydrogenaseTCA cycleReduced α-ketoglutarate production

Structural Basis of Activity

NMR studies reveal conformational plasticity:

  • Aqueous solution : Disordered structure with nascent helices .
  • Membrane-mimetic solvents : Adopts amphipathic β-sheet or helical conformations, enhancing lipid interaction .

Table 5: Structural Features of Lfcin B

Solvent EnvironmentSecondary StructureKey Residues InvolvedSource
AqueousDisordered/coiledGln14–Lys29 (nascent helix)
DOPG/DOPC membranesβ-sheet or helical motifsTrp6, Arg12, Phe17

Lfcin B’s bactericidal activity arises from a combination of membrane disruption, macromolecular synthesis inhibition, and metabolic interference. Its ability to target both structural and regulatory components underscores broad-spectrum efficacy, making it a model for designing peptide-based antimicrobials.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Antimicrobial Activity and Selectivity

Table 1: Antimicrobial Peptide Comparison

Compound Target Pathogens MIC (μg/mL) Key Mechanism Selectivity Index (SI) Synergistic Partners (FIC Index*) References
LfcinB S. aureus, E. coli, Candida 8 (S. aureus) Membrane disruption, topoisomerase inhibition 11.1 (vs. norovirus) Fluconazole (0.3125), Amoxicillin
Magainin 2 Gram-negative bacteria 16–32 (E. coli) Membrane pore formation N/A N/A
NY15 (D-isomer) B. megaterium, V. cholerae 4–8 Enhanced membrane binding (D-amino acids) N/A N/A
Cecropin A P. aeruginosa, S. choleraesuis 2–4 Membrane lysis N/A LfcinB (FIC = 0.25)
LL-37 S. aureus, norovirus 4.2 (norovirus IC50) Membrane disruption, immunomodulation 11.8 N/A

Notes:

  • LfcinB vs. Magainin 2 : LfcinB exhibits lower MICs against S. aureus (8 vs. 16–32 μg/mL) and broader antifungal activity .
  • D-Amino Acid Peptides (e.g., NY15): While D-isomers like NY15 show superior MICs due to protease resistance, LfcinB’s D-form retains comparable activity without stereo-specific receptor dependency .
  • Synergy: LfcinB enhances fluoroquinolones (e.g., ciprofloxacin) and azoles (e.g., fluconazole) by disrupting microbial membranes, improving drug uptake .

Anticancer Activity and Selectivity

Table 2: Anticancer Peptide Comparison

Compound Cancer Targets EC50 (μM) Selectivity (EC50 Ratio: Cancer/Healthy) Mechanism References
LfcinB Leukemia (HL60), Melanoma 4.8 (HL60) >2.0 (leukemia) Mitochondrial membrane disruption
Melimine Norovirus-associated 4.8 10.7 Membrane lysis
Defensins Colorectal, Breast 10–20 1.5–2.0 Apoptosis induction
LFchimera Broad-spectrum 6.2 1.8 Dual-domain membrane targeting

Key Findings :

  • Leukemic Selectivity : LfcinB’s EC50 ratio of >2.0 for leukemia vs. healthy cells surpasses defensins (1.5–2.0) and LFchimera (1.8) due to preferential binding to anionic phosphatidylserine on cancer membranes .
  • Mitochondrial Targeting : Unlike melimine and defensins, LfcinB disrupts both cytoplasmic and mitochondrial membranes, amplifying ROS-mediated apoptosis .

Structural and Functional Divergence

  • Amphipathicity : LfcinB’s β-sheet structure contrasts with α-helical peptides like LL-37 and Cecropin A, enabling distinct membrane interaction modes .
  • Enzymatic Targets : LfcinB uniquely inhibits bacterial topoisomerases (IC50 = 0.5–2 μM for gyrase) and binds eukaryotic transcription-related proteins (e.g., RNA polymerase), unlike Cecropin A or Magainin 2 .

Activité Biologique

Lactoferricin B (LfcinB) is a cationic antimicrobial peptide derived from bovine lactoferrin, known for its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article reviews the current understanding of LfcinB's biological activity, supported by recent research findings and case studies.

Antimicrobial Activity

Mechanisms of Action

LfcinB exhibits a multifaceted mechanism of action against various pathogens, primarily through its interaction with microbial membranes and intracellular targets. Key studies have demonstrated that LfcinB can:

  • Inhibit Bacterial Growth : LfcinB disrupts the integrity of bacterial membranes, leading to cell lysis in susceptible strains. It has been shown to affect the synthesis of macromolecules such as DNA, RNA, and proteins in bacteria like Escherichia coli and Bacillus subtilis .
  • Target Intracellular Pathways : Research indicates that LfcinB binds to specific intracellular targets, including response regulators in two-component systems (BasR and CreB), inhibiting their phosphorylation and affecting bacterial signaling pathways .

Table 1: Summary of Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli5-10 µg/mLMembrane disruption, macromolecular synthesis inhibition
Staphylococcus aureus10-20 µg/mLIntracellular target binding
Candida albicans15-30 µg/mLDisruption of cell membrane integrity

Anticancer Activity

Induction of Apoptosis

LfcinB has shown promising results in inducing apoptosis in various cancer cell lines without affecting normal cells. For instance, studies have reported that LfcinB selectively induces apoptosis in human gastric cancer cells (AGS) by inhibiting autophagy at late stages . Additionally, it has been effective against leukemia cells, enhancing survival rates in animal models bearing tumor xenografts .

Case Study: Gastric Cancer Cells

In a study examining the effects of LfcinB on gastric cancer cell line AGS:

  • Findings : LfcinB induced apoptosis through a mechanism involving caspase-independent pathways and modulation of autophagy.
  • Implications : These findings suggest potential therapeutic applications for LfcinB in treating gastric cancer .

Immunomodulatory Effects

LfcinB also exhibits immunomodulatory properties, enhancing the immune response against infections. It has been shown to stimulate the production of cytokines and chemokines, contributing to the host's defense mechanisms against pathogens .

Synergistic Effects with Antibiotics

Recent studies have explored the synergistic effects of LfcinB when combined with conventional antibiotics. This combination has demonstrated enhanced efficacy against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) . The dual functionality of these conjugates is particularly beneficial in cancer treatment where patients are at higher risk for infections.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the antimicrobial mechanisms of Lactoferricin B?

  • Methodological Answer : Researchers employ in vitro assays such as fluorimetry using the fluorescent probe 1-N-phenylnaphthylamine (NPN) to measure outer membrane permeabilization in Gram-negative bacteria . Minimum Inhibitory Concentration (MIC) assays are standard for evaluating antimicrobial efficacy against diverse bacterial strains, with protocols standardized by CLSI guidelines. Structural studies often utilize nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., sodium dodecyl sulfate micelles) to elucidate peptide-lipid interactions .

Table 1 : Common Experimental Models for this compound Studies

Model TypeKey MetricsExample ApplicationReferences
Fluorimetry (NPN uptake)Membrane permeability kineticsComparing peptide efficacy
MIC assaysGrowth inhibition thresholdsStrain-specific susceptibility
NMR/CD spectroscopySecondary structure analysisLipid-binding domain characterization

Q. How is this compound sourced and purified for academic research?

  • Methodological Answer : this compound is typically derived from enzymatic cleavage of lactoferrin (e.g., pepsin digestion) or synthesized via solid-phase peptide synthesis (SPPS). Purification involves reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, followed by mass spectrometry (MS) for validation of molecular weight and purity . Recombinant expression in E. coli systems is also used, requiring codon optimization and inclusion body refolding protocols .

Advanced Research Questions

Q. What methodologies are used to analyze the relationship between this compound’s structural motifs and its antimicrobial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies combine mutagenesis with biophysical assays. For example, truncation or substitution of arginine/tryptophan residues (critical for membrane interaction) is assessed via MIC assays and fluorescence microscopy. Synchrotron radiation small-angle X-ray scattering (SAXS) can map peptide-lipid bilayer interactions in real time .

Q. How can researchers address conflicting data on this compound’s cytotoxicity in eukaryotic cells?

  • Methodological Answer : Contradictions often arise from variations in cell lines, peptide concentrations, and exposure times. Standardized cytotoxicity assays (e.g., MTT or LDH release) should be paired with hemolysis tests using erythrocytes. Dose-response curves and time-lapse imaging can differentiate between selective antimicrobial activity and non-specific cytotoxicity .

Q. What strategies improve the stability and bioavailability of this compound in in vivo models?

  • Methodological Answer : Cyclization via disulfide bonds or PEGylation reduces proteolytic degradation. Encapsulation in liposomes or nanoparticles enhances tissue targeting. Pharmacokinetic studies using radiolabeled peptides (e.g., tritium) or HPLC-MS quantify bioavailability in serum .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve contradictions in reported MIC values across studies?

  • Methodological Answer : Controlled variables include bacterial growth phase (log vs. stationary), culture media composition, and peptide solubilization buffers. Statistical frameworks like ANOVA with post-hoc tests (e.g., Tukey’s HSD) account for inter-experimental variability. Meta-analyses of published data using PRISMA guidelines can identify confounding factors .

Q. What are best practices for validating this compound’s immunomodulatory effects in complex biological systems?

  • Methodological Answer : Use primary immune cells (e.g., macrophages) and cytokine profiling (ELISA or multiplex assays) to measure inflammatory responses. In vivo models (e.g., murine infection) require ethical approval and strict adherence to ARRIVE guidelines for experimental rigor. Flow cytometry tracks immune cell activation markers (e.g., CD86/CD206) .

Propriétés

Numéro CAS

146897-68-9

Formule moléculaire

C141H224N46O29S3

Poids moléculaire

3123.8 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,47S,50S,53S,56S)-39-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-12,15-bis(4-aminobutyl)-27-(3-amino-3-oxopropyl)-50-[(2S)-butan-2-yl]-21,33,36-tris(3-carbamimidamidopropyl)-47-[(1R)-1-hydroxyethyl]-53-(hydroxymethyl)-24,30-bis(1H-indol-3-ylmethyl)-3-methyl-9-(2-methylpropyl)-18-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,46,49,52,55-heptadecaoxo-41,42-dithia-1,4,7,10,13,16,19,22,25,28,31,34,37,45,48,51,54-heptadecazabicyclo[54.3.0]nonapentacontane-44-carbonyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C141H224N46O29S3/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1

Clé InChI

PHEGMCHJJYMADA-IKGCZBKSSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N

SMILES isomérique

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)[C@@H](C)O

SMILES canonique

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)O)C(C)O

Séquence

One Letter Code: FKCRRWQWRMKKLGAPSITCVRRAF (Disulfide bridge: Cys3-Cys20)

Synonymes

lactoferricin
lactoferricin B

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.